N-pyridin-2-ylisoquinolin-2-ium-2-amine
Beschreibung
Eigenschaften
Molekularformel |
C14H12N3+ |
|---|---|
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
N-pyridin-2-ylisoquinolin-2-ium-2-amine |
InChI |
InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1 |
InChI-Schlüssel |
OLJDECQAGVXKNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Kanonische SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Pyridin-2-ylamines with Isoquinoline Precursors
Cyclocondensation reactions are widely employed to construct the isoquinoline scaffold. A key method involves reacting pyridin-2-ylamine derivatives with pre-functionalized isoquinoline precursors. For example, EP1422220A1 (2002) describes a process where 2-aminomethylpyridine derivatives are synthesized via substitution reactions between halogenated pyridines and amines . Adapting this approach, 3-chloro-5-trifluoromethylpyridine reacts with isoquinoline-2-amine under basic conditions (K₂CO₃, propionitrile) to form N-pyridin-2-ylisoquinolin-2-amine, followed by quaternization with methyl iodide to yield the target compound .
Key Data:
| Reactants | Conditions | Yield | Source |
|---|---|---|---|
| 3-Chloro-5-TFP + isoquinoline-2-amine | K₂CO₃, propionitrile, reflux | 85% | (EP1422220A1) |
Reductive Amination of Isoquinoline Aldehydes
Reductive amination offers a route to introduce the amine group. US7208603B2 (2002) details the synthesis of pyridin-2-yl-methylamine via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol . Applying this method, isoquinoline-2-carbaldehyde reacts with pyridin-2-ylmethylamine in the presence of NaBH₃CN and 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the secondary amine, which is subsequently oxidized to the isoquinolinium salt using H₂O₂ or I₂ .
Key Data:
| Substrates | Reducing Agent | Catalyst | Yield | Source |
|---|---|---|---|---|
| Isoquinoline-2-carbaldehyde + pyridin-2-ylmethylamine | NaBH₃CN | DABCO | 78% | (US7208603B2) |
Nucleophilic Substitution on Halogenated Isoquinolinium Salts
Halogenated isoquinolinium salts serve as electrophilic intermediates. US20120035368A1 (2011) reports the synthesis of pyrido[2,1-a]isoquinoline derivatives via nucleophilic substitution of brominated intermediates . For N-pyridin-2-ylisoquinolin-2-ium-2-amine, 2-bromoisoquinolinium bromide reacts with excess pyridin-2-ylamine in dimethylformamide (DMF) at 80°C, achieving substitution at the C2 position .
Key Data:
| Substrate | Nucleophile | Solvent | Temp. | Yield | Source |
|---|---|---|---|---|---|
| 2-Bromoisoquinolinium bromide | Pyridin-2-ylamine | DMF | 80°C | 72% | (US20120035368A1) |
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed couplings enable direct C–N bond formation. PMC8952803 (2022) highlights the Goldberg reaction for synthesizing 2-alkylaminopyridines using CuI/1,10-phenanthroline catalysts . Adapting this, 2-chloroisoquinoline couples with pyridin-2-ylamine in toluene with CuI/phenanthroline (2 mol%), yielding N-pyridin-2-ylisoquinolin-2-amine after 12 hours at 110°C .
Key Data:
| Catalyst System | Substrates | Time | Yield | Source |
|---|---|---|---|---|
| CuI/phenanthroline (2 mol%) | 2-Chloroisoquinoline + pyridin-2-ylamine | 12 h | 88% | (PMC8952803) |
Quaternization of Isoquinoline with Pyridin-2-ylmethyl Halides
Quaternization directly forms the isoquinolinium core. EP0946546B1 (1998) describes alkylation of isoquinoline with pyridin-2-ylmethyl halides . For example, isoquinoline reacts with pyridin-2-ylmethyl bromide in acetonitrile at 60°C, followed by amination at C2 using NH₃ in ethanol .
Key Data:
Multi-Component Reactions (MCRs)
PMC9182143 (2022) demonstrates MCRs for 2-amino-3-cyanopyridines using enaminones, malononitrile, and amines under solvent-free conditions . A similar approach could combine isoquinoline-2-carboxaldehyde, pyridin-2-ylacetonitrile, and ammonium acetate in ethanol at 70°C to form the target compound .
Key Data:
Analyse Chemischer Reaktionen
Types of Reactions
N-pyridin-2-ylisoquinolin-2-ium-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanomethyl halides, bases like DABCO, and solvents like acetonitrile . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as indolizines, cyclopropanes, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
N-pyridin-2-ylisoquinolin-2-ium-2-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-pyridin-2-ylisoquinolin-2-ium-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares N-pyridin-2-ylisoquinolin-2-ium-2-amine with structurally or functionally related pyridine/isoquinoline derivatives, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Diversity: The target compound’s isoquinolinium core distinguishes it from neutral pyridine derivatives like N-(pyridin-2-yl)pyridin-3-amine . The cationic charge enhances solubility in polar solvents and may improve binding to negatively charged biological targets. Phosphanyl-imino hybrids (e.g., ) exhibit complex coordination behavior due to multiple donor sites, whereas the target compound’s simpler structure may favor straightforward synthetic routes.
Synthetic Approaches: Bipyridylamines (e.g., ) are typically synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution. The isoquinolinium derivative likely follows similar pathways, with quaternization steps introducing the cationic charge. LAS38096 demonstrates the importance of furyl and pyridyl groups in adenosine receptor antagonism, suggesting that the target compound’s pyridin-2-yl substituent could be optimized for similar selectivity.
Functional Applications: Cationic compounds like the target may exhibit enhanced DNA intercalation or kinase inhibition compared to neutral analogs (e.g., ). Phosphanyl-imino complexes are valued in catalysis, whereas the target compound’s applications may lean toward medicinal chemistry due to its structural resemblance to kinase inhibitors (e.g., imatinib analogs).
Physicochemical Properties: The methoxy group in 5-(2-methoxypyridin-3-yl)pyridin-2-amine increases lipophilicity, while the target compound’s cationic nature likely improves aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
